5-メチルヒダントイン

概要

説明

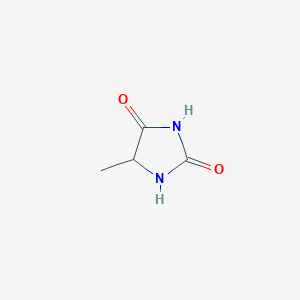

5-メチルヒダントイン: は、ヘテロ環式有機化合物であるヒダントインの誘導体です。 5員環に2つの窒素原子と2つのカルボニル基を含むことが特徴です。 この化合物は、分子式がC₄H₆N₂O₂であり、医薬品、農業、化学工業など、さまざまな分野で応用されています .

2. 製法

合成ルートと反応条件: 5-メチルヒダントインは、いくつかの方法で合成することができます。 この方法は、アルキルおよびアリールシアネートを使用する現代のルートに似ています。 別の方法には、アミノ酸とシアネートおよびイソシアネートの縮合が含まれます .

工業的製造方法: 工業的には、5-メチルヒダントインは、シアノヒドリンと炭酸アンモニウムの縮合によって製造されることが多いです。

科学的研究の応用

Biochemical Applications

5-Methylhydantoin is primarily recognized for its role in biochemical research, particularly concerning DNA damage and repair mechanisms.

DNA Repair Mechanisms

Research indicates that 5-Methylhydantoin can act as a DNA lesion, specifically as an oxidized thymine derivative. It has been shown to interfere with the base excision repair (BER) pathway, where DNA glycosylases recognize and excise damaged bases. A study highlighted the irreversible entrapment of DNA glycosylases by 5-hydroxy-5-methylhydantoin, suggesting its potential role in mutagenesis and carcinogenesis processes .

Key Findings:

- Enzyme Interaction: The formamidopyrimidine (Fapy) DNA glycosylase exhibits broad substrate specificity, including the recognition of 5-methylhydantoin.

- Structural Analysis: Crystal structures have been elucidated to understand the interactions between DNA glycosylases and 5-methylhydantoin lesions .

Pharmaceutical Applications

5-Methylhydantoin has potential pharmaceutical applications, particularly in drug synthesis and development.

Synthesis of Amino Acids

The compound is utilized in the preparation of N-chlorohydantoins, which are intermediates in synthesizing various amino acids. For instance, enzymatic racemization processes involving D-hydantoinase from Agrobacterium tumefaciens can convert 5-methylhydantoin into L-amino acids, showcasing its utility in pharmaceutical chemistry .

Environmental Applications

In environmental science, 5-methylhydantoin has been studied for its potential impacts on ecosystems and as a contaminant.

Contaminant Studies

The compound has been included in studies assessing its presence in environmental samples. For example, it was identified in the Final Contaminant Candidate List by the EPA, indicating its relevance in water quality assessments and pollution studies .

Data Table: Applications of 5-Methylhydantoin

Case Study 1: DNA Repair Mechanism Analysis

A detailed investigation into the interaction between 5-methylhydantoin and DNA glycosylases revealed that the compound could act as a molecular trap for these enzymes. This study utilized crystallography to visualize the complex formed between glycosylases and damaged DNA strands containing 5-methylhydantoin lesions, providing insights into how such lesions might contribute to genetic mutations .

Case Study 2: Environmental Impact Assessment

In a comprehensive study on water contaminants, researchers detected 5-methylhydantoin alongside other compounds, emphasizing the need for monitoring its levels due to potential ecological impacts. The findings prompted discussions on regulatory measures for chemical pollutants in water sources .

作用機序

5-メチルヒダントインの作用機序は、さまざまな分子標的や経路との相互作用を伴います。 例えば、抗てんかん薬としての役割において、ニューロンのナトリウムチャネルの活動を調節し、ニューロン膜を安定化させ、過剰な発火を防ぎます . 抗菌剤の用途では、細菌の細胞壁合成を阻害し、細胞死につながります .

生化学分析

Biochemical Properties

5-Methylhydantoin is involved in various biochemical reactions. It interacts with enzymes and proteins, and these interactions are crucial for its function. For instance, it is used as a reactant for the preparation of N-chlorohydantoins, the Mitsunobu reaction, and enzymatic racemization .

Cellular Effects

It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat, a non-selective herbicide . This suggests that 5-Methylhydantoin may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of 5-Methylhydantoin is complex and involves interactions with various biomolecules. For instance, it is known to undergo photofragmentation when isolated in an argon matrix, yielding isocyanic acid, ethanimine, and carbon monoxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylhydantoin can change over time. For example, it has been observed that UV irradiation of 5-Methylhydantoin isolated in an argon matrix results in its photofragmentation .

Metabolic Pathways

5-Methylhydantoin is involved in several metabolic pathways. For instance, it is a metabolite of Dihydropyrimidinase .

Transport and Distribution

It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat , suggesting that it may be transported to the kidneys.

準備方法

Synthetic Routes and Reaction Conditions: 5-Methylhydantoin can be synthesized through several methods. . This method is similar to modern routes that use alkyl and arylcyanates. Another method involves the condensation of amino acids with cyanates and isocyanates .

Industrial Production Methods: In industrial settings, 5-Methylhydantoin is often produced by the condensation of a cyanohydrin with ammonium carbonate.

化学反応の分析

反応の種類: 5-メチルヒダントインは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、5-メチルヒダントインを酸化することができます。

還元: 水素化リチウムアルミニウムなどの還元剤は、5-メチルヒダントインを対応するアミンに還元することができます。

置換: アルキルハライドなどの試薬と、求核置換反応が起こる可能性があります。

主な生成物:

酸化: 5-メチルヒダントインの酸化により、二酸化炭素や水などの生成物を得ることができます。

還元: 還元により、アミンを生成することができます。

類似化合物との比較

類似化合物:

ヒダントイン: 親化合物であるヒダントインは、類似の構造をしていますが、5位にメチル基がありません.

1-メチルヒダントイン: この化合物は、5位ではなく、1位にメチル基を持っています.

5,5-ジメチルヒダントイン: この化合物は、5位に2つのメチル基を持っています.

5-メチルヒダントインの独自性: 5-メチルヒダントインは、特定の置換パターンにより、独自の化学的および生物学的特性を持つ点でユニークです。 さまざまな多形体を形成する能力と、光学異性体を持つことから、構造的および機能的な観点から非常に興味深い化合物です .

生物活性

5-Methylhydantoin is a compound of interest due to its potential biological activities, particularly in the context of DNA repair and anti-inflammatory mechanisms. This article explores the biological activity of 5-methylhydantoin, focusing on its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

5-Methylhydantoin is a derivative of hydantoin, characterized by the presence of a methyl group at the fifth position. Its chemical formula is , and it is known for its stability and reactivity in biochemical processes. The compound can undergo various transformations, which are crucial for its biological activities.

DNA Repair Mechanisms

One of the most significant biological activities of 5-methylhydantoin is its role in DNA repair processes. It has been identified as a product of oxidative DNA damage, specifically as an oxidized form of thymine. Research indicates that 5-hydroxy-5-methylhydantoin (a related compound) can trap DNA glycosylases, which are essential enzymes in the base excision repair (BER) pathway. This trapping can lead to irreversible inhibition of these enzymes, impacting DNA repair efficiency.

- Case Study : A study demonstrated that 5-hydroxy-5-methylhydantoin forms stable complexes with DNA glycosylases, preventing them from excising damaged bases from DNA. This interaction suggests that while 5-methylhydantoin may contribute to DNA damage, it also plays a role in the cellular response to oxidative stress by engaging with repair mechanisms .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of compounds related to methylhydantoins. For instance, 1-methylhydantoin derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β, indicating that methylhydantoins may possess anti-inflammatory properties.

- Research Findings : In vivo studies using xylene-induced ear edema models revealed that certain derivatives of methylhydantoin significantly reduced inflammation. The most effective compounds exhibited up to a 52% reduction in ear swelling, highlighting their potential as therapeutic agents against inflammatory conditions .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of 5-methylhydantoin and its derivatives:

特性

IUPAC Name |

5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880934 | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-03-5 | |

| Record name | 5-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-methylhydantoin?

A1: 5-methylhydantoin has a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol. []

Q2: How was the molecular structure of 5-methylhydantoin studied?

A2: Matrix isolation infrared spectroscopy coupled with DFT(B3LYP)/6-311++G(d,p) level theoretical calculations were employed to investigate the molecular structure and vibrational spectra of 5-methylhydantoin. []

Q3: What kind of polymorphic behavior does 5-methylhydantoin exhibit?

A3: 5-Methylhydantoin exists in four distinct polymorphic forms, as identified through differential scanning calorimetry (DSC), polarized light thermal microscopy (PLTM), and Raman spectroscopy. []

Q4: How stable is 5-methylhydantoin under UV irradiation?

A4: When exposed to UV light, 5-methylhydantoin degrades, forming hydantoin, a precursor to glycine, as a major photolysis product. This suggests that 5-substituted hydantoins could have served as glycine precursors in extraterrestrial environments. []

Q5: How does the stability of 5-methylhydantoin compare to its thio derivatives under UV light?

A5: Compared to its thio derivatives, 5-methylhydantoin shows lower stability when exposed to UV radiation. []

Q6: What happens to 5-methylhydantoin when exposed to soft X-rays and extreme UV light?

A6: Irradiation with soft X-rays and extreme UV light leads to the gradual decomposition of 5-methylhydantoin. This process results in the formation of water-insoluble organic compounds. []

Q7: What is the relative stability of 5-methylhydantoin compared to its precursor, 5-ethyl-5-methylhydantoin, under simulated space radiation?

A7: 5-Ethyl-5-methylhydantoin exhibits greater susceptibility to degradation compared to 5-methylhydantoin when exposed to ultraviolet light. Conversely, under gamma-ray irradiation, 5-methylhydantoin shows higher susceptibility. []

Q8: How does the stability of 5-methylhydantoin in space compare to its stability in ground simulations?

A8: In space exposure experiments, 5-methylhydantoin decomposed at a faster rate than glycine, while ground simulations indicated higher stability for 5-methylhydantoin. This discrepancy highlights the importance of considering the full spectrum of space radiation for accurate predictions. []

Q9: What is the role of 5-methylhydantoin in the microbial degradation of creatinine?

A9: 5-Methylhydantoin serves as a substrate for the ATP-dependent enzyme N-methylhydantoin amidohydrolase, which plays a crucial role in the microbial breakdown of creatinine. []

Q10: What other amide compounds, besides 5-methylhydantoin, can be hydrolyzed by N-methylhydantoin amidohydrolase?

A10: In addition to 5-methylhydantoin, N-methylhydantoin amidohydrolase can hydrolyze hydantoin, DL-5-methylhydantoin, glutarimide, and succimide. []

Q11: What computational methods have been used to study 5-methylhydantoin and its thio derivatives?

A11: Density functional theory (DFT) calculations have been utilized to predict various properties of 5-methylhydantoin and its thio derivatives, including tautomerization energies, acidities, and proton affinities. [, ]

Q12: What insights were gained from the energy decomposition analysis of the interaction between 5-methylhydantoin and OH+ or SH+?

A12: The energy decomposition analysis revealed that the bonding interactions in the protonated forms of 5-methylhydantoin and its thio derivatives primarily stem from the formation of covalent bonds, with Coulombic attraction playing a relatively minor role. []

Q13: How does the presence of a methyl group at position 5 affect the biological activity of hydantoin?

A13: Introduction of a methyl group at the 5-position of hydantoin influences its interaction with enzymes like dihydropyrimidinase. For instance, only the (R)-isomers of 5-methylhydantoin and 5-isopropylhydantoin are recognized and undergo ring-opening by the enzyme, indicating stereospecificity. []

Q14: Does altering the substituent at the 5-position of hydantoin impact its recognition by dihydropyrimidinase?

A14: Replacing the phenyl group in 5-phenylhydantoin with an alkyl group, as in 5-methylhydantoin or 5-isopropylhydantoin, does not alter the stereospecificity of the hydantoin substrates for the ring-opening reaction catalyzed by dihydropyrimidinase. []

Q15: How was 5-methylhydantoin, a metabolite of tocainide, analyzed in biological samples?

A16: A gas chromatographic assay was developed for the quantitation of tocainide carbamoyl-O-beta-D-glucuronide, a major metabolite of tocainide. The method involves base hydrolysis of the glucuronide, resulting in the formation of 3-(2',6'-xylyl)-5-methylhydantoin, which is then analyzed by gas chromatography. [, , ]

Q16: How were the products of thymine irradiated by a heavy ion beam analyzed?

A17: Capillary gas chromatography, coupled with mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (GC-FTIR), was employed to analyze the products of thymine after irradiation with a heavy ion beam. This technique allowed for the separation and identification of various products, including 5-hydroxyl-5-methylhydantoin. []

Q17: What is the environmental fate of hydantoins in coal gasification wastewater?

A18: Activated carbon exhibits limited adsorption capacity for hydantoins, including 5-methylhydantoin, suggesting that activated carbon treatment may not be an efficient method for removing these compounds from coal gasification wastewater. []

Q18: How does the study of 5-methylhydantoin contribute to our understanding of prebiotic chemistry and the origin of life?

A19: Investigating the formation and stability of 5-methylhydantoin and its derivatives under simulated space conditions provides insights into potential pathways for the prebiotic synthesis of amino acids and their delivery to early Earth. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。